3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative.
Introduction of the 4-fluorophenyl groups: This step often involves a Suzuki-Miyaura cross-coupling reaction, where 4-fluorophenyl boronic acid is coupled with the pyrazolo[1,5-a]pyrimidine core.
Attachment of the morpholinoethyl group: This can be done through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophilic site on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolecarboxylic acids, while reduction could produce various reduced derivatives of the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structural properties make it useful in the design of novel materials, including organic semiconductors and fluorescent probes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Diarylated pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
Fluorinated pyrazolo[1,5-a]pyrimidines: These compounds have fluorine atoms at different positions, affecting their chemical and biological properties.
Uniqueness
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both 4-fluorophenyl and morpholinoethyl groups. These substituents confer distinct electronic and steric properties, enhancing its potential for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENGENINRVGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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